molecular formula C25H22N2O4S B2883890 (Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006017-24-8

(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2883890
CAS No.: 1006017-24-8
M. Wt: 446.52
InChI Key: OENLHMVMDGNZSO-QPLCGJKRSA-N
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Description

The compound "(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" features a benzothiazole core substituted with a 4-benzylbenzoyl imino group, a methoxy moiety at position 6, and a methyl ester side chain. Structural determination techniques such as X-ray crystallography, facilitated by programs like SHELX , are critical for confirming its geometry and regiochemistry.

Properties

IUPAC Name

methyl 2-[2-(4-benzylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-30-20-12-13-21-22(15-20)32-25(27(21)16-23(28)31-2)26-24(29)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLHMVMDGNZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C20H20N2O3S
  • Molecular Weight : 364.45 g/mol
  • Structural Components :
    • Benzothiazole moiety
    • Imino group linked to a benzylbenzoyl substituent
    • Methyl acetate group
PropertyValue
Molecular FormulaC20H20N2O3S
Molecular Weight364.45 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study by Kaur et al. highlighted that compounds with a similar benzothiazole structure demonstrated notable antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Benzothiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This could potentially make the compound effective in treating inflammatory conditions.

Anticancer Activity

Studies have shown that benzothiazole derivatives can exhibit anticancer activity. For instance, hybrid compounds containing benzothiazole structures have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated but is an area of active research.

Analgesic Activity

The analgesic potential of benzothiazole derivatives has been explored, with some compounds showing efficacy comparable to standard analgesics in animal models . The proposed mechanism involves modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.

Case Study 1: Synthesis and Evaluation

A study conducted by Patil et al. synthesized various substituted benzothiazole derivatives, including those structurally similar to this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of antimicrobial and anti-inflammatory effects .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of benzothiazole derivatives have provided insights into how modifications can enhance biological activity. Substituents on the benzothiazole ring significantly influence potency against various targets, suggesting that further optimization of this compound could yield more effective analogs .

Scientific Research Applications

It appears the specific compound "(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" was not found in the provided search results. However, a closely related compound, "(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate," with PubChem CID 3591489, was identified . Due to the similarities in structure, information regarding this related compound may provide some insight.

Chemical Information for Related Compound

  • Molecular Weight: 539.6 g/mol
  • Molecular Formula: C26H25N3O6S2
  • IUPAC Name: methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
  • Synonyms: A list of synonyms can be found in the search result .

Potential Applications Based on Related Research

Due to the lack of direct information on the applications of the queried compound, applications for similar compounds will be discussed.

1. Acetylcholinesterase Inhibitors:
Research indicates that compounds containing a coumarin heterocyclic core coupled with thiazole exhibit acetylcholinesterase inhibitory activity . In a study, a series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin were designed and synthesized, with one compound (3i) showing significant inhibitory activity (IC50 value of 2.7 µM) . These compounds are potential therapeutic applications for Alzheimer’s disease .

2. Glucocorticoid Receptor Agonists:
Novel glucocorticoid receptor agonists may be prepared through the reaction of a compound of formula (II) or (III) with a suitable activated carboxylic acid of formula (V) . A suitable activated carboxylic acid of formula (V) is typically a carboxylic acid chloride or activated carboxylic ester (preferably O-(7-Azabenzotriazol-1-yl) . The reaction of (II) or (III) to (IV) is affected by using an excess of the activated carboxylic acid of formula (V), or stoichiometric quantity of the activated carboxylic acid of formula (V), in the presence of a base such as triethylamine, N,N-diisopropylethylamine or pyridine and in the presence of a suitable solvent (e.g. acetone, N,N-dimethylformamide or dichloromethane), and at ambient temperature .

3. Ubiquitin-Specific Protease 7 (USP7) Inhibitors:
Certain pyrrolo and pyrazolopyrimidines are identified as USP7 inhibitors, which are useful in the treatment of cancers, neurodegenerative diseases, and immunological disorders .

4. Synthesis of Thiazolidin-4-one Derivatives:
Research has been conducted on benzilic acid-based new 2-aryl-1,3-thiazolidin-4-one derivatives, exploring their synthesis and anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its 4-benzylbenzoyl imino group, 6-methoxy substitution, and methyl ester. These features differentiate it from analogs, as outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Ester Group Molecular Formula Potential Applications
Target Compound Benzo[d]thiazole 4-benzylbenzoyl imino, 6-methoxy Methyl Not explicitly provided Research (e.g., enzyme inhibition, material science)
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 4-nitrobenzoyl imino, no methoxy Ethyl C₁₈H₁₅N₃O₅S Pharmaceutical intermediates, agrochemical studies
Metsulfuron-methyl ester Triazine-sulfonylurea 4-methoxy-6-methyl triazine, sulfonylurea Methyl C₁₄H₁₅N₅O₆S Herbicide (sulfonylurea class)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid-thiazole 2-methylthiazole N/A C₁₁H₉NO₂S Chemical synthesis, ligand design

Substituent Effects on Physicochemical Properties

  • 4-Benzylbenzoyl vs.
  • 6-Methoxy Group: Introduces polarity, increasing aqueous solubility relative to non-methoxy analogs. This substitution may also sterically hinder interactions in biological systems.
  • Methyl vs. Ethyl Ester : The methyl ester in the target compound may confer faster hydrolysis rates compared to the ethyl analog , affecting metabolic stability.

Functional and Application-Based Differences

  • Non-Herbicidal Profile: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl ), the target lacks a triazine-sulfonylurea backbone, precluding herbicidal activity. Its benzothiazole core suggests niche roles in medicinal chemistry or materials science.
  • Benzothiazole vs. Benzoimidazole : The benzo[d]thiazole core in the target differs from benzoimidazole derivatives in electronic properties, altering binding affinity in biological targets.

Research Findings and Trends

  • Synthetic Accessibility : Ethyl and methyl ester analogs (e.g., ) are commercially available, suggesting scalable synthesis routes for the target compound.
  • Biological Relevance : Nitro-substituted analogs (e.g., ) show promise in drug discovery due to nitro groups’ role in prodrug activation, whereas the target’s benzyl group may stabilize π-π interactions in enzyme binding pockets.
  • Thermal Stability : Thiazole-containing benzoic acids exhibit high melting points (>139°C), implying that the target’s benzothiazole core may similarly enhance thermal resilience.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for synthesizing (Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology :

  • Core Formation : Start with 6-methoxybenzo[d]thiazole derivatives and 4-benzylbenzoyl precursors. Cyclization via imine bond formation under reflux with acetic acid or using coupling agents like EDCI/HOBt .
  • Reaction Optimization : Control temperature (60–80°C), solvent (DMF or THF), and stoichiometry (1:1.2 molar ratio of thiazole to benzoyl precursor). Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm Z-configuration around the imino bond and methoxy/benzyl group positions. NOESY can validate spatial proximity of substituents .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal analysis to resolve absolute stereochemistry and bond angles .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC Analysis : C18 column with UV detection (λ = 254 nm) to quantify impurities (>98% purity threshold) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interaction mechanisms of this compound?

  • Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Focus on sulfonamide and benzothiazole moieties as pharmacophores .
  • MD Simulations (GROMACS) : Analyze conformational stability in lipid bilayers or aqueous solutions (100 ns trajectories) to assess membrane permeability .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. fluoro) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve discrepancies in biological activity data across substituted benzo[d]thiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare IC50 values against analogs (e.g., sulfamoyl vs. methylsulfonyl derivatives) using ANOVA to identify statistically significant substituent effects .
  • Meta-Analysis : Aggregate data from in vitro assays (e.g., antimicrobial MIC, cytotoxicity) to identify outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion) .

Q. How can chemometric methods optimize reaction conditions and reduce byproduct formation?

  • Techniques :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model yield vs. variables (temperature, catalyst loading). Central composite design identifies optimal conditions .
  • PCA Analysis : Reduce dimensionality of spectroscopic data (e.g., IR, NMR) to detect hidden correlations between byproducts and reaction parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on bond lengths in the benzothiazole ring?

  • Resolution :

  • Refinement Checks : Re-analyze SHELXL output for overfitting (R-factor >5%). Compare with high-resolution (<1.0 Å) datasets from synchrotron sources .
  • Theoretical Validation : Overlay DFT-calculated bond lengths (Gaussian 16, B3LYP/6-31G*) with experimental data to identify systematic errors .

Q. What causes variability in antimicrobial activity between batch syntheses?

  • Root Cause :

  • Impurity Profiling : LC-MS to detect trace intermediates (e.g., unreacted 4-benzylbenzoyl chloride) that inhibit bacterial growth .
  • Bioassay Standardization : Use CLSI guidelines for MIC testing, ensuring consistent inoculum size (1–5 × 10^5 CFU/mL) and incubation time (18–24 hrs) .

Methodological Tables

Key Reaction Parameters for Synthesis
Parameter
-------------------
Temperature
Solvent
Catalyst
Reaction Time
Common Analytical Techniques
Technique
-------------------
1H NMR
X-ray Diffraction
HPLC-UV

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